3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C15H10BrF3O. It is a derivative of propiophenone, where the phenyl ring is substituted with bromine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone typically involves the bromination of 3-(3,4,5-trifluorophenyl)propiophenone. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as cryo-flow reactors can help control exothermic reactions and improve safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenylpropiophenones.
Oxidation: Formation of trifluoromethyl-substituted benzoic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols.
Scientific Research Applications
3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and ability to form stable intermediates. In biochemical applications, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone
- 3’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone
- 3’-Iodo-3-(3,4,5-trifluorophenyl)propiophenone
Uniqueness
3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in synthetic chemistry for introducing bromine and trifluoromethyl functionalities into target molecules .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSNRUSPVACORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645005 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-86-1 |
Source
|
Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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